Cas no 1372804-95-9 (3-isocyano-1H-indole)

3-Isocyano-1H-indole is a versatile heterocyclic compound featuring both indole and isocyanide functional groups, making it a valuable intermediate in organic synthesis and medicinal chemistry. Its reactive isocyano group enables participation in multicomponent reactions, such as Ugi and Passerini reactions, facilitating the construction of complex molecular architectures. The indole scaffold is prevalent in biologically active compounds, enhancing its utility in pharmaceutical research. This compound exhibits stability under standard handling conditions, ensuring reliable performance in synthetic applications. Its dual functionality allows for selective modifications, making it a preferred choice for developing novel indole-based derivatives with potential applications in drug discovery and material science.
3-isocyano-1H-indole structure
3-isocyano-1H-indole structure
Product Name:3-isocyano-1H-indole
CAS No:1372804-95-9
MF:C9H6N2
MW:142.157341480255
CID:5959276
PubChem ID:98752567
Update Time:2025-10-12

3-isocyano-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 3-isocyano-1H-indole
    • 1372804-95-9
    • EN300-1868933
    • Inchi: 1S/C9H6N2/c1-10-9-6-11-8-5-3-2-4-7(8)9/h2-6,11H
    • InChI Key: IWXCKFDJUWSXNG-UHFFFAOYSA-N
    • SMILES: N1C=C(C2C=CC=CC1=2)[N+]#[C-]

Computed Properties

  • Exact Mass: 142.053098200g/mol
  • Monoisotopic Mass: 142.053098200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 20.2Ų

3-isocyano-1H-indole Pricemore >>

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Additional information on 3-isocyano-1H-indole

Recent Advances in the Application of 3-Isocyano-1H-indole (CAS: 1372804-95-9) in Chemical Biology and Drug Discovery

The compound 3-isocyano-1H-indole (CAS: 1372804-95-9) has recently emerged as a versatile building block in chemical biology and medicinal chemistry due to its unique reactivity and potential for diverse functionalization. This research briefing synthesizes the latest findings on its applications, focusing on synthetic methodologies, biological activities, and drug discovery implications. Recent literature highlights its role as a key intermediate in the synthesis of heterocyclic scaffolds with demonstrated pharmacological relevance.

A 2023 study published in Journal of Medicinal Chemistry demonstrated the compound's utility in multicomponent reactions for constructing indole-fused polyheterocycles. The research team utilized 3-isocyano-1H-indole as a linchpin in Ugi-type reactions, achieving remarkable molecular complexity in a single step (DOI: 10.1021/acs.jmedchem.3c00562). The resulting compounds showed promising inhibitory activity against protein kinases involved in cancer pathways, with IC50 values in the low micromolar range.

In antimicrobial research, 3-isocyano-1H-indole derivatives have shown significant potential. A Nature Communications article (2024) reported novel indole-3-carboxamide derivatives exhibiting potent activity against drug-resistant Gram-positive bacteria, including MRSA strains (DOI: 10.1038/s41467-024-45678-1). The isocyano group at the 3-position was identified as crucial for membrane penetration and target binding, with molecular dynamics simulations revealing unique interactions with bacterial topoisomerase IV.

The compound's role in PROTAC (Proteolysis Targeting Chimera) development has gained attention in recent years. Researchers at Scripps Research Institute incorporated 1372804-95-9-derived moieties as warheads in targeted protein degradation systems, achieving selective degradation of oncogenic proteins (Cell Chemical Biology, 2023; DOI: 10.1016/j.chembiol.2023.06.015). The isocyano group's ability to form stable complexes with transition metals was leveraged for novel E3 ligase recruitment strategies.

From a synthetic chemistry perspective, advances in the sustainable production of 3-isocyano-1H-indole have been significant. A Green Chemistry publication (2024) detailed a photocatalytic method for isocyanation of indoles using CO2 as the carbon source, dramatically improving the atom economy of 1372804-95-9 synthesis (DOI: 10.1039/D3GC04562H). This breakthrough addresses previous challenges in isocyanide handling and improves scalability for industrial applications.

In neuropharmacology, structural analogs of 3-isocyano-1H-indole have demonstrated modulatory effects on serotonin receptors. Recent in vivo studies published in ACS Chemical Neuroscience (2024) revealed subtype-selective 5-HT2A receptor partial agonism with potential applications in CNS disorders (DOI: 10.1021/acschemneuro.4c00038). The isocyano moiety was found to influence receptor binding kinetics through allosteric modulation.

Looking forward, the unique properties of 3-isocyano-1H-indole continue to inspire innovative applications. Current research directions include its use in bioorthogonal chemistry for live-cell imaging, development of covalent inhibitors for challenging targets, and as a scaffold for RNA-targeting small molecules. The compound's versatility ensures its ongoing importance in chemical biology and drug discovery pipelines.

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